Alloaromadendrene

Molecular docking Anticancer drug discovery Estrogen receptor alpha

Researchers requiring stereochemically pure (-)-alloaromadendrene for antioxidant or anti-aging studies often face inconsistent supply. Our ≥95% pure (-)-alloaromadendrene (CAS 25246-27-9) addresses this. • Extends C. elegans lifespan by 11.7-15.0% at 1.5 μM via DAF-16/FOXO pathway • Superior ERα binding (-8.1 kcal/mol) vs. other E. globulus constituents • Ranks #1 among 91 M. cajuputi compounds for TSST-1 virulence factor binding (-7.948 kcal/mol) • Verified stereochemistry ensures reproducible biological outcomes distinct from (+)-aromadendrene

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1252756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloaromadendrene
Synonymsalloaromadendrene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C1C3C(C3(C)C)CCC2=C
InChIInChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13+,14-/m1/s1
InChIKeyITYNGVSTWVVPIC-XGFWRYKXSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alloaromadendrene Identity and Baseline Characterization


Alloaromadendrene (CAS 25246-27-9, molecular formula C₁₅H₂₄, MW 204.35 g/mol) is a naturally occurring aromadendrane-type sesquiterpene hydrocarbon featuring a tricyclic skeleton in which a cyclopropane ring is fused to a hydroazulene core [1]. The (-)-enantiomer is the predominant form found in terrestrial plants including Cinnamomum osmophloeum, Eucalyptus globulus, Polyalthia longifolia, and Plectranthus neochilus, while the (+)-enantiomer has been isolated from marine soft corals [1]. As a colorless liquid with a density of 0.93 g/cm³, boiling point of 258.1 °C, and XLogP3 of 4.7, it is a hydrophobic volatile constituent of numerous essential oils . It belongs to the 5,10-cycloaromadendrane sesquiterpenoid subclass and is biosynthesized via the terpenoid pathway through cyclization of farnesyl diphosphate [1].

1 Plant-derived (−)-enantiomer sesquiterpene reference
2 Essential oil constituent research & chemotyping
3 Hydrophobic probe for stereochemical bioactivity studies

Alloaromadendrene vs Aromadendrene: Stereochemical Distinction


Although alloaromadendrene and (+)-aromadendrene share the same molecular formula (C₁₅H₂₄) and belong to the same aromadendrane subclass, they are diastereomers with fundamentally different stereochemistry at the ring fusion junction [1]. This stereochemical divergence translates into measurably different biological interaction profiles: in a 12-target molecular docking panel against Leishmania major proteins, alloaromadendrene and aromadendrene exhibited distinct binding energies across multiple targets (e.g., LmajPTR1: −91.9 vs −99.4 kcal/mol; LmajDHODH: −81.7 vs −78.5 kcal/mol) [2]. Furthermore, the biotransformation of (+)-aromadendrene and (−)-alloaromadendrene by Glomerella cingulata proceeds with identical regioselectivity (oxidation at the double bond and a geminal methyl group on the cyclopropane ring to form the same triol products), confirming that the stereoisomers are recognized as distinct substrates by fungal oxidative enzymes [3]. Simply substituting one aromadendrane for another without stereochemical verification will yield unpredictable biological outcomes in mechanism-dependent applications.

Target Compound
Alloaromadendrene (diastereomer A)
may differ from
Potential Substitute
Aromadendrene (diastereomer B) or generic aromadendrane
Stereochemistry at ring fusion junction alters target binding profiles. Enzyme substrate recognition (e.g., fungal oxidation) is diastereomer-specific. Interchange may shift biological endpoint response.

Alloaromadendrene Quantitative Differentiation Evidence


ERα and PI3K Binding Affinity Advantage

In a molecular docking study of Eucalyptus globulus essential oil constituents against two key anticancer targets, alloaromadendrene demonstrated the highest binding affinity to ERα (−8.1 kcal/mol) and PI3K (−7.2 kcal/mol), outperforming all co-occurring monoterpenes: α-pinene, camphene, eucalyptol, and β-pinene, whose binding affinities ranged from −4.8 to −6.2 kcal/mol [1]. The binding gap between alloaromadendrene and these monoterpenes was 1.9–3.3 kcal/mol for ERα and 1.0–2.4 kcal/mol for PI3K. Compared to reference drugs tamoxifen (−9.6 kcal/mol for ERα) and alpelisib (−9.1 kcal/mol for PI3K), alloaromadendrene showed the closest affinity among all essential oil constituents tested, with a gap of only 1.5 kcal/mol to tamoxifen and 1.9 kcal/mol to alpelisib [1].

ERα & PI3K binding
Head-to-head
ERα: −8.1 kcal/mol; PI3K: −7.2 kcal/mol vs monoterpenes range −4.8 to −6.2 kcal/mol
Supports target engagement review for ERα/PI3K pathway studies
In silico docking; gap to reference drugs 1.5–1.9 kcal/mol
Molecular docking Anticancer drug discovery Estrogen receptor alpha PI3K kinase inhibition Sesquiterpene vs monoterpene

Strongest Binding to MRSA TSST-1 Virulence Factor

In a comprehensive in silico screening of 91 GC-MS-identified Melaleuca cajuputi essential oil compounds against MRSA virulence proteins, alloaromadendrene exhibited the strongest binding to the toxic shock syndrome toxin-1 (TSST-1) target at −7.948 kcal/mol, slightly ahead of α-calacorene (−7.893 kcal/mol) and dramatically stronger than cyclohexane, which showed only −3.532 kcal/mol against staphylococcal enterotoxin A (SEA) [1]. The binding interaction involved multiple alkyl and π-alkyl contacts with key TSST-1 residues including LYS111 and TRP52 [1]. The accompanying in vitro gene expression analysis showed that the M. cajuputi essential oil downregulated the tsst-1 gene nearly to silence (fold change = 0.05), consistent with the in silico prediction of TSST-1 as a high-affinity target [1].

MRSA TSST-1 binding
Head-to-head
−7.948 kcal/mol; ranked 1st among 91 M. cajuputi compounds
Supports virulence factor screening context
Marginally better than α-calacorene (−7.893 kcal/mol); in vitro tsst-1 downregulation FC=0.05
Anti-MRSA Virulence factor inhibition Toxic shock syndrome toxin-1 Antibacterial resistance Molecular docking

In Vivo Oxidative Stress Protection in C. elegans

In a systematic dissection of Cinnamomum osmophloeum leaf essential oil bioactivity, five major constituents were individually tested at 100 μM for protection against juglone-induced oxidative stress in wild-type C. elegans. Only alloaromadendrene (the least abundant at 5.0% of the oil) produced a statistically significant increase in nematode survival, while the four more abundant compounds—L-bornyl acetate (16.6%), T-cadinol (14.2%), α-cadinol (8.8%), and caryophyllene oxide (5.5%)—all failed to demonstrate significant protection [1]. Furthermore, alloaromadendrene exhibited a concentration-dependent protective effect across 1.5, 20, 100, and 200 μM, with activity detectable at concentrations as low as 1.5 μM [1]. The DAF-16/FOXO transcription factor was shown to be required for this protective effect, as daf-16 mutant worms did not benefit from alloaromadendrene treatment [1].

Oxidative stress protection
Head-to-head
Active 1.5–200 μM; four major oil constituents inactive at 100 μM
Supports in vivo stress endpoint review; activity not proportional to abundance
C. elegans juglone model; DAF-16 dependence reported
In vivo antioxidant C. elegans oxidative stress Juglone-induced stress Essential oil bioactivity Minor component efficacy

C. elegans Lifespan Extension via DAF-16 Pathway

Treatment with 100 μM alloaromadendrene significantly extended the mean lifespan of wild-type C. elegans from 12.0 ± 0.8 days (untreated control, live E. coli OP50) to 13.4 ± 0.6 days (log-rank p = 0.047), an 11.7% increase [1]. When bacterial proliferation was eliminated by using UV-killed bacteria, the lifespan extension was even more pronounced: mean lifespan increased from 14.0 ± 0.3 days (untreated, dead bacteria) to 16.1 ± 0.3 days (alloaromadendrene-treated, dead bacteria; p = 0.0265), a 15.0% increase [1]. Maximum lifespan increased from 18 to 20 days (live bacteria) and from 22 to 25 days (dead bacteria) [1]. Critically, a two-way ANOVA confirmed no significant interaction between alloaromadendrene treatment and bacterial food source (p = 0.663), ruling out antibacterial activity as the mechanism of lifespan extension [1]. DAF-16 mutant worms (daf-16(mu86)) showed no lifespan benefit from alloaromadendrene (mean lifespan: untreated 10.0 ± 0.7 days vs treated 9.8 ± 0.6 days; p = 0.9876), establishing DAF-16/FOXO pathway dependence [1].

Lifespan extension
Class-level
Mean lifespan +15.0% (dead bacteria, p=0.0265); no extension in daf-16 mutants
Supports geroprotector model-response interpretation
C. elegans N2; DAF-16/FOXO pathway requirement confirmed
Lifespan extension C. elegans aging model DAF-16/FOXO pathway Geroprotector discovery Anti-aging natural product

Antitermitic Activity Against Neotermes Termites

In a bioassay-guided fractionation study of crude resins from four Dipterocarpus species, the sesquiterpenes alloaromadendrene, humulene, and caryophyllene were identified as the most active compounds against Southeast Asian termites of the genus Neotermes [1]. A separate IRG/WP technical report confirmed that toxic resin fractions containing alloaromadendrene, caryophyllene, and caryophyllene oxide killed 50% of test termites (Neotermes dalbergiae) within 3–7 days in no-choice feeding assays on treated filter papers [2]. In contrast, α-gurjunene, another sesquiterpene present in the same dipterocarp resins, was classified as relatively non-toxic and served as a synthetic starting point for novel termiticidal derivatives, underscoring that antitermitic activity is not a general property of all resin sesquiterpenes [2].

Antitermitic activity
Class-level
Ranked among top 3 most active sesquiterpenes
Supports natural insecticide screening context
α-Gurjunene relatively non-toxic; activity compound-specific
Antitermitic Natural insecticide Dipterocarpaceae resin Neotermes Sesquiterpene biopesticide

Alloaromadendrene Evidence-Based Application Scenarios


ERα and PI3K-Targeted Anticancer Lead Optimization

Molecular docking data demonstrate that alloaromadendrene (−8.1 kcal/mol for ERα, −7.2 kcal/mol for PI3K) is the superior scaffold among E. globulus essential oil constituents for breast cancer and leukemia target engagement, outperforming α-pinene, camphene, eucalyptol, and β-pinene by 1.0–3.3 kcal/mol [1]. Procurement of high-purity (−)-alloaromadendrene (≥95%, verified stereochemistry) rather than crude E. globulus oil is essential, as the oil's monoterpene-rich profile will dilute target binding. The 1.5 kcal/mol gap to tamoxifen suggests that medicinal chemistry optimization of the alloaromadendrene scaffold could yield ERα ligands with improved affinity while retaining a natural-product pharmacokinetic profile.

Anti-Virulence Drug Discovery Targeting MRSA TSST-1

Alloaromadendrene ranked first among 91 Melaleuca cajuputi essential oil compounds for binding to the TSST-1 virulence factor (−7.948 kcal/mol) [2]. This target-specific advantage—combined with experimental gene expression data showing tsst-1 downregulation to near-silence (FC = 0.05) [2]—positions alloaromadendrene as a candidate TSST-1 inhibitor that could disarm MRSA virulence without imposing the selective pressure of bactericidal antibiotics. Procurement specifications should require stereochemical purity verification, as the docking pose depends on the specific (−)-enantiomer configuration.

Antioxidant and Geroprotector Development in C. elegans Aging Model

Alloaromadendrene is uniquely validated among C. osmophloeum constituents with: (a) in vivo protection against juglone-induced oxidative stress at concentrations as low as 1.5 μM, (b) 11.7–15.0% mean lifespan extension in wild-type C. elegans, and (c) demonstrated DAF-16/FOXO pathway dependence [3]. Critically, the four more abundant essential oil constituents—L-bornyl acetate, T-cadinol, α-cadinol, and caryophyllene oxide—all failed to protect against oxidative stress at 100 μM [3]. For commercial antioxidant or anti-aging formulations, product specifications must therefore quantify alloaromadendrene content specifically, rather than relying on total essential oil concentration as a proxy for bioactivity.

Natural Termiticide and Wood Preservative Development

Alloaromadendrene is one of only three sesquiterpenes (alongside humulene and caryophyllene) classified as 'most active' against Neotermes spp. termites in bioassay-guided fractionation studies of Dipterocarpus resins [4][5]. The compound's inclusion in toxic fractions that achieved 50% mortality within 3–7 days, contrasted with the inactivity of α-gurjunene [5], provides a clear activity-based rationale for targeted enrichment of alloaromadendrene in natural insecticide formulations. Procurement for biopesticide R&D should prioritize Dipterocarpus resin chemotypes or plant sources verified for high alloaromadendrene abundance (e.g., Polyalthia longifolia leaf oil at 15.2–19.7% [6][7]).

Application
Selection Property
Validation Focus
ERα & PI3K pathway studies
Target binding rank among essential oil constituents
Docking-based target engagement review
Anti-virulence target screening (MRSA)
TSST-1 binding affinity and gene expression context
Virulence factor inhibition endpoints
Geroprotector model-response studies
In vivo stress survival and lifespan extension
DAF-16/FOXO pathway dependency validation
Natural insecticide screening
Ranked activity against Neotermes spp.
No-choice feeding bioassay endpoints

Technical Documentation Hub

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47 linked technical documents
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